(R)-lipoyl-AMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-lipoyl-AMP is a lipoyl-AMP in which the lipoyl moiety has (R)-configuration. It derives from a (R)-lipoic acid. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Enzymatic Function and Structure
- Lipoyl-AMP:N epsilon-lysine lipoyltransferase : This enzyme, found in bovine liver mitochondria, catalyzes the transfer of the lipoyl group from lipoyl-AMP to specific enzyme proteins, indicating its crucial role in mitochondrial enzyme function (Fujiwara et al., 1994).
- Crystal Structure Analysis : A study revealed the crystal structure of bovine lipoyltransferase in complex with lipoyl-AMP, providing insights into its atomic-level reaction mechanism (Fujiwara et al., 2007).
Lipoylation Process
- Lipoate-protein Ligases : These enzymes play a key role in attaching lipoic acid to lipoyl-dependent enzymes, using lipoyl-AMP as a substrate. This is fundamental for the function of several multi-component enzyme complexes (Kim et al., 2005).
- Lipoic Acid Metabolism in Pathogens : Lipoic acid, which is related to the function of (R)-lipoyl-AMP, plays a role in microbial pathogens, affecting pathogenesis and virulence (Spalding & Prigge, 2010).
Molecular Cloning and Expression
- Cloning of Lipoyltransferase Gene : The cloning of the lipoyltransferase gene from bovine liver and its expression in E. coli provided a deeper understanding of its structure and function (Fujiwara et al., 1997).
Biochemical Interactions and Mechanisms
- Protein Lipoylation Kinetics : Studying the kinetics of H protein lipoylation catalyzed by lipoate-protein ligase A revealed new phenomena and unusual kinetics important for understanding the biochemical pathways involved (Zhang et al., 2020).
- Lipoic Acid in Energy Metabolism and Redox Regulation : The role of lipoic acid, closely related to this compound, in mitochondrial energy metabolism and redox regulation of transcription and cell signaling has been elucidated (Packer & Cadenas, 2010).
Applications in Biotechnology
- Metabolic Engineering for R-Lipoic Acid Production : Research on the metabolic engineering of Saccharomyces cerevisiae for the biosynthesis of R-lipoic acid, a form of lipoic acid, shows the potential biotechnological applications of understanding this compound-related pathways (Chen et al., 2020).
Properties
Molecular Formula |
C18H26N5O8PS2 |
---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 5-[(3R)-dithiolan-3-yl]pentanoate |
InChI |
InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/t10-,11-,14-,15-,18-/m1/s1 |
InChI Key |
QWEGOCJRZOKSOE-ADUAKINBSA-N |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1CSSC1CCCCC(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.